molecular formula C7H12N2O3 B15175486 Methyl 2-(6-oxopiperazin-2-yl)acetate

Methyl 2-(6-oxopiperazin-2-yl)acetate

Cat. No.: B15175486
M. Wt: 172.18 g/mol
InChI Key: ZCGKHAAEGWSWFU-UHFFFAOYSA-N
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Description

Methyl 2-(6-oxopiperazin-2-yl)acetate is an organic compound featuring a piperazine ring substituted with a ketone group at position 6 and an ester-functionalized acetate side chain at position 2. Its molecular structure is defined by the InChI identifier: InChI=1S/C33H37N3O7/c1-39-31-7-4-3-6-25(31)22-41-16-5-17-42-28-12-9-26(10-13-28)36-27(19-34-20-32(36)37)23-43-29-11-8-24-14-15-35(30(24)18-29)21-33(38)40-2/h3-4,6-15,18,27,34H,5,16-17,19-23H2,1-2H3/t27-/m1/s1 . The compound’s structural complexity arises from its piperazine core, which is a six-membered heterocyclic ring containing two nitrogen atoms.

Properties

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

IUPAC Name

methyl 2-(6-oxopiperazin-2-yl)acetate

InChI

InChI=1S/C7H12N2O3/c1-12-7(11)2-5-3-8-4-6(10)9-5/h5,8H,2-4H2,1H3,(H,9,10)

InChI Key

ZCGKHAAEGWSWFU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNCC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(6-oxopiperazin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of piperazine with ethyl chloroacetate in the presence of a base, followed by hydrolysis and esterification to yield the desired product . Another method involves the cyclization of N-(2-chloroethyl)acetamide with ethyl oxalate, followed by hydrolysis and esterification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-oxopiperazin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperazines, which can be further functionalized for specific applications .

Scientific Research Applications

Methyl 2-(6-oxopiperazin-2-yl)acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated as a potential drug candidate for various therapeutic applications.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(6-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Features and Heterocyclic Diversity

The following table summarizes key structural differences between Methyl 2-(6-oxopiperazin-2-yl)acetate and related compounds:

Compound Name Molecular Formula Heterocycle Type Functional Groups Key Structural Features Reference
This compound C₇H₁₂N₂O₃ Piperazine Ketone, ester 6-oxo group, acetate side chain
Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate C₁₀H₁₀N₄O₃ Tetrazole Hydroxyphenyl, ester Intramolecular O–H⋯N hydrogen bond
Methyl 2-(4,6-dichloro-1,3,5-triazin-2-yl-amino)acetate C₆H₆Cl₂N₄O₂ Triazine Dichloro, amino, ester Chlorine substituents, planar triazine ring
Ethyl 2-(4-methyl-6-oxopyran-2-yl)acetate C₁₀H₁₄O₄ Pyran Ketone, ester 6-oxo pyran ring, ethyl ester group
Methyl 2-phenylacetoacetate C₁₁H₁₂O₃ None (linear) Phenyl, ketone, ester α-acetylphenylacetate structure

Key Observations :

  • Heterocyclic Influence : The piperazine ring in the target compound enables diverse hydrogen-bonding interactions due to its nitrogen atoms, whereas tetrazole (e.g., ) and triazine derivatives (e.g., ) exhibit stronger π-π stacking and halogen bonding, respectively.
  • Functional Group Reactivity: The 6-oxo group in this compound enhances its polarity compared to non-ketone-containing analogs like Methyl 2-phenylacetoacetate .

Reactivity Comparison :

  • The triazine derivative undergoes nucleophilic aromatic substitution due to electron-deficient chlorine atoms, while the tetrazole analog participates in hydrogen bonding and π-π stacking, influencing crystal packing.

Supramolecular and Crystallographic Properties

  • Methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate: Exhibits intramolecular O–H⋯N bonds and intermolecular C–H⋯O interactions, forming trans-dimeric structures .
  • Crystal Packing :
    • The tetrazole derivative forms offset π-π interactions between phenyl rings, while the triazine compound may adopt planar layers due to halogen interactions.

Biological Activity

Methyl 2-(6-oxopiperazin-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with acetic anhydride or acetyl chloride, followed by methylation. The resulting compound can be characterized using various spectroscopic methods such as NMR and IR spectroscopy.

1. Antimicrobial Activity

This compound has shown promising antimicrobial properties in various studies. For instance, a study reported that derivatives of piperazine exhibited significant activity against Mycobacterium tuberculosis, with IC50 values indicating effective inhibition of bacterial growth .

CompoundTarget PathogenIC50 (μM)
Compound AMycobacterium tuberculosis1.35
Compound BMycobacterium tuberculosis2.18

2. Anti-inflammatory Activity

Research has indicated that this compound possesses anti-inflammatory properties. In vitro assays demonstrated its ability to inhibit pro-inflammatory cytokines, which are crucial in the development of inflammatory diseases. The compound's mechanism appears to involve the modulation of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

3. Cytotoxicity Studies

Cytotoxicity assessments on human cell lines have shown that this compound exhibits low toxicity, making it a suitable candidate for further drug development. The compound was tested against HEK-293 cells, revealing an IC50 greater than 100 μM, which suggests a favorable safety profile for therapeutic applications .

Study 1: Antitubercular Activity

A series of compounds related to this compound were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis. The study found that certain derivatives not only inhibited bacterial growth but also showed low cytotoxicity towards human cells, indicating their potential as effective antitubercular agents .

Study 2: Inhibition of Inflammatory Response

In a separate study focusing on inflammatory diseases, this compound was tested for its ability to inhibit TNF-alpha production in macrophages. Results indicated a significant reduction in TNF-alpha levels, suggesting its potential use in treating conditions characterized by excessive inflammation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(6-oxopiperazin-2-yl)acetate, and how can reaction conditions be optimized for improved yield?

  • Methodological Answer : Common synthetic approaches involve condensation reactions between piperazine derivatives and methyl acetates. For example, a two-step process may include:

Step 1 : Reacting 6-oxopiperazine with chloroacetyl chloride under basic conditions (e.g., triethylamine in THF) to form the intermediate.

Step 2 : Esterification using methanol and catalytic sulfuric acid.
Optimization strategies:

  • Temperature : Maintain 0–5°C during chloroacetyl chloride addition to minimize side reactions.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
  • Yield enhancement : Increase stoichiometric excess of methylating agents (e.g., methyl iodide) and monitor via TLC .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • Methodological Answer : Key techniques include:

  • NMR :
  • ¹H NMR : Peaks at δ 3.6–3.8 ppm (ester methyl group), δ 2.8–3.5 ppm (piperazine protons), and δ 1.9–2.2 ppm (carbonyl adjacent protons).
  • ¹³C NMR : Carbonyl signals at ~170 ppm (ester) and ~165 ppm (piperazinone).
  • IR : Strong absorption at ~1740 cm⁻¹ (C=O stretch of ester).
  • Mass Spectrometry : Molecular ion peak at m/z corresponding to the molecular formula (C₈H₁₂N₂O₃).
    Cross-validate with X-ray crystallography for absolute configuration (if crystalline) .

Advanced Research Questions

Q. How can computational chemistry predict the solvent-dependent reactivity of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate solvation energies using implicit solvent models (e.g., PCM or SMD) to assess stability in polar (water) vs. nonpolar (toluene) solvents.
  • Transition State Analysis : Identify solvent effects on reaction barriers for nucleophilic attacks (e.g., hydrolysis of the ester group).
  • Software : Gaussian or ORCA for simulations; compare with experimental kinetic data from HPLC or UV-Vis monitoring .

Q. What strategies resolve contradictions between theoretical and experimental thermodynamic data (e.g., enthalpy of formation) for this compound?

  • Methodological Answer :

  • Re-evaluate Computational Parameters : Ensure basis sets (e.g., cc-pVTZ) and methods (e.g., G4) align with experimental conditions.
  • Experimental Validation : Use bomb calorimetry to measure ΔH°f and compare with theoretical values.
  • Error Analysis : Check for overlooked conformers or tautomers in computational models. Cross-reference with gas-phase IR spectra for vibrational assignments .

Q. How is single-crystal X-ray diffraction employed to confirm the molecular structure, and what software is used for refinement?

  • Methodological Answer :

  • Data Collection : Use a Bruker D8 Venture diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
  • Structure Solution : SHELXT for phase problem resolution via intrinsic phasing.
  • Refinement : SHELXL for least-squares refinement; validate using CCDC guidelines.
  • Key Metrics : R₁ < 0.05, wR₂ < 0.15, and Hirshfeld surface analysis for intermolecular interactions .

Q. What role does this compound play in designing enzyme inhibitors, and how are bioactivity assays structured?

  • Methodological Answer :

  • Target Selection : Piperazinone moieties often interact with protease active sites (e.g., HIV-1 integrase).
  • Assay Design :

In vitro Inhibition : Use fluorescence-based assays (e.g., FRET substrates) to measure IC₅₀.

Molecular Docking : AutoDock Vina to model ligand-enzyme interactions; validate with MD simulations (AMBER/NAMD).

  • SAR Studies : Modify ester groups or piperazine substituents to optimize binding affinity .

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